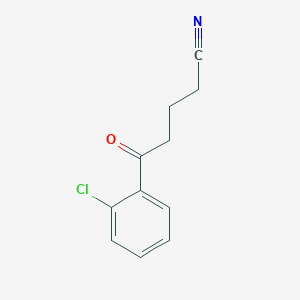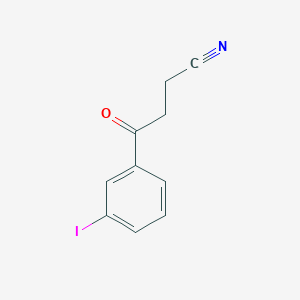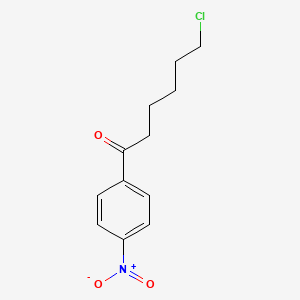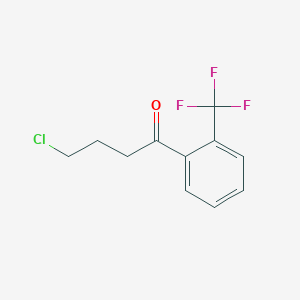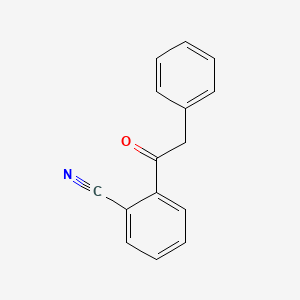
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom and a methyl group in the indole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.
準備方法
The synthesis of 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring Industrial production methods often involve multi-step synthesis, starting from commercially available precursors and using catalysts to improve yield and selectivity .
化学反応の分析
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
科学的研究の応用
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and enzyme interactions.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用機序
The mechanism of action of 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects . The indole ring structure allows it to interact with various biological targets, including proteins and nucleic acids, influencing cellular processes and signaling pathways .
類似化合物との比較
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde can be compared with other indole derivatives such as:
6-Fluoro-1H-indole-2-carbaldehyde: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
7-Methyl-1H-indole-2-carbaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and electronic properties.
1H-Indole-2-carbaldehyde: Lacks both the fluorine and methyl groups, making it less versatile in chemical reactions and biological applications.
The presence of both the fluorine atom and the methyl group in this compound makes it unique and valuable for various scientific research applications.
特性
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHANSCTEBKVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
